molecular formula C16H14N2O2 B6376884 3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol CAS No. 1261994-08-4

3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol

Cat. No.: B6376884
CAS No.: 1261994-08-4
M. Wt: 266.29 g/mol
InChI Key: WXLLWNWQTRHBIQ-UHFFFAOYSA-N
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Description

3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol is an organic compound that features a cyano group, a phenyl group, and a dimethylaminocarbonyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol typically involves the reaction of 3-cyano-5-phenylphenol with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The product can be isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenol group can form hydrogen bonds with biological macromolecules. The dimethylaminocarbonyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-5-phenylphenol: Lacks the dimethylaminocarbonyl group, making it less lipophilic and potentially less bioactive.

    3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol: Similar structure but with the dimethylaminocarbonyl group in a different position, which can affect its reactivity and biological activity.

    2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol: Similar structure but with the cyano group in a different position, which can influence its chemical properties and applications.

Uniqueness

3-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and dimethylaminocarbonyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

Properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18(2)16(20)13-5-3-4-12(8-13)14-6-11(10-17)7-15(19)9-14/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLLWNWQTRHBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684916
Record name 3'-Cyano-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-08-4
Record name [1,1′-Biphenyl]-3-carboxamide, 3′-cyano-5′-hydroxy-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261994-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Cyano-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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